
1,3-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that features a benzene ring substituted with two oxazoline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-methyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, making it useful in catalysis. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Unique due to the presence of two oxazoline groups.
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Similar in structure but may have different substituents on the benzene ring.
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Contains different heterocyclic groups attached to the benzene ring.
Uniqueness
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific substitution pattern and the presence of oxazoline groups, which impart distinct chemical and physical properties compared to other benzene derivatives.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-17-13(15-9)11-4-3-5-12(6-11)14-16-10(2)8-18-14/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m1/s1 |
Clé InChI |
RSCVPGQKACSLBP-NXEZZACHSA-N |
SMILES isomérique |
C[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C |
SMILES canonique |
CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
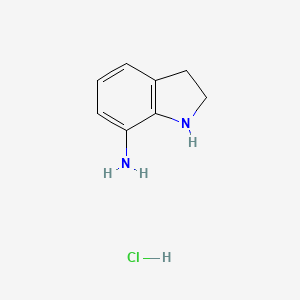
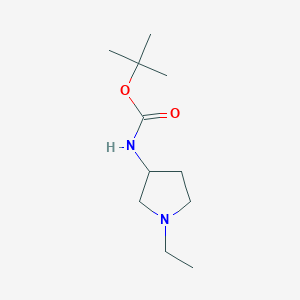

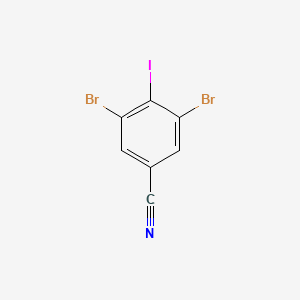
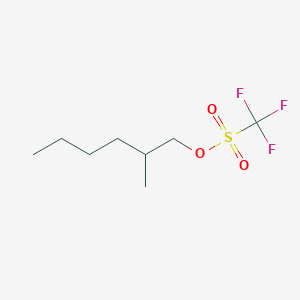
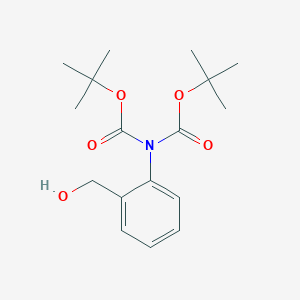
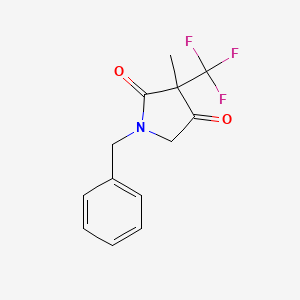
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
